3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene
Description
3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene is a complex organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3O4/c1-4-26-14-7-5-12(6-8-14)16-9-13-10-17(24-2)18(25-3)11-15(13)19(27-16)20(21,22)23/h5-11,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBORSFOJOYKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(O2)C(Cl)(Cl)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Scientific Research Applications
3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene
- 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(methyl)-1H-isochromene
- 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(chloromethyl)-1H-isochromene
Uniqueness
3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This group can undergo various transformations, making the compound versatile for different applications. Additionally, the combination of ethoxy and dimethoxy groups enhances its solubility and stability, further contributing to its uniqueness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
